Product packaging for (N)-Methyl omeprazole-d3(Cat. No.:CAS No. 922731-01-9)

(N)-Methyl omeprazole-d3

Cat. No.: B2512416
CAS No.: 922731-01-9
M. Wt: 348.4 g/mol
InChI Key: SUBDBMMJDZJVOS-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Omeprazole-d3 is a deuterium-labeled analog of omeprazole, a widely used proton pump inhibitor (PPI). It serves as a crucial internal standard in mass spectrometry-based bioanalytical methods, enabling the precise quantification of standard omeprazole in pharmacokinetic and metabolic studies. This application helps researchers achieve accurate data by correcting for variations during sample preparation and analysis. The mechanism of action for the parent compound, omeprazole, involves its role as a selective and irreversible inhibitor of the H+/K+ ATPase (the proton pump) in the parietal cells of the stomach. Omeprazole is a prodrug that is activated in the acidic environment of the secretory canals of the parietal cell. Once activated, it forms covalent disulfide bonds with cysteine residues on the proton pump, thereby effectively suppressing gastric acid secretion. Omeprazole is extensively metabolized in the liver by the cytochrome P450 system, primarily via the CYP2C19 and CYP3A4 isozymes. Omeprazole-d3, specified with three deuterium atoms, is ideal for use as a non-radioactive tracer in drug metabolism and disposition studies. This compound is provided as a white crystalline solid and is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Every batch is accompanied by a Certificate of Analysis to ensure quality and traceability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O3S B2512416 (N)-Methyl omeprazole-d3 CAS No. 922731-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919273
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922731-01-9
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922731-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analytical Methodologies for Omeprazole D3

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods for Omeprazole-d3 (B1163416) are fundamental to ensure the reliability of pharmacokinetic and other studies. fda.goveuropa.eu These methods are established following stringent guidelines from regulatory bodies like the FDA and EMA to guarantee accuracy, precision, and reproducibility. researchgate.neteuropa.eu The validation process for a bioanalytical method encompasses the evaluation of several key parameters: selectivity, sensitivity, accuracy, precision, recovery, and stability. fda.goveuropa.euijpsr.com

A crucial aspect of method development is ensuring the stability of the analyte. Omeprazole (B731) and its metabolites, for instance, are known to be unstable in acidic conditions, necessitating a pH of 8-9 or higher throughout sample processing to prevent degradation. nexelis.com The validation process confirms that the method is suitable for its intended purpose, which for Omeprazole-d3 is often to act as an internal standard for the quantification of omeprazole or its metabolites in biological samples. ijpsr.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the predominant technique for the quantification of Omeprazole-d3 due to its high sensitivity, selectivity, and speed. shimadzu.comwjpps.com This powerful analytical tool is essential for determining the concentrations of drugs and their metabolites in biological fluids like plasma, serum, and urine. ijpsr.com

LC-MS/MS methods have been successfully developed and validated for the quantification of omeprazole and its deuterated internal standard, Omeprazole-d3, in various biological matrices.

Plasma: Numerous studies have established LC-MS/MS methods for quantifying omeprazole in human plasma using Omeprazole-d3 as an internal standard. researchgate.netwjpps.comnih.govresearchgate.netnih.gov These methods are crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug. researchgate.netnih.govd-nb.info For instance, a method was developed for the analysis of plasma samples from healthy volunteers following oral administration of esomeprazole (B1671258), using Omeprazole-d3 as the internal standard. wjpps.com The linear range for omeprazole concentration in plasma is often established between 4 to 4000 ng/mL. researchgate.netnih.gov

Brain: The analysis of drug concentrations in the brain is vital for understanding their central nervous system effects. A study exploring omeprazole and its metabolites in the mouse brain utilized Omeprazole-d3 for accurate quantification. mdpi.comresearchgate.net In this research, Omeprazole and Omeprazole-d3 were administered together to identify metabolites in both brain and plasma samples. mdpi.comresearchgate.netresearchgate.net

Urine: LC-MS/MS methods are also applied to quantify omeprazole and its metabolites in urine, providing insights into the excretion pathways of the drug. aquaenergyexpo.com One study detailed a method for the simultaneous determination of various pharmaceuticals, including omeprazole, in urban wastewater, where Omeprazole-d3 was used as an internal standard. aquaenergyexpo.com

Below is a table summarizing typical LC-MS/MS method parameters for Omeprazole analysis using Omeprazole-d3 as an internal standard in different biological matrices.

ParameterPlasmaBrainUrine/Wastewater
Internal Standard Omeprazole-d3 researchgate.netwjpps.comnih.govOmeprazole-d3 mdpi.comresearchgate.netOmeprazole-d3 aquaenergyexpo.com
Linear Range 4-4000 ng/mL researchgate.netnih.gov3.02-6670 ng/mL mdpi.comN/A
Lower Limit of Quantification (LLOQ) 1-5 ng/mL researchgate.netd-nb.info3.02 ng/mL mdpi.com0.1 µg/L (spiked) aquaenergyexpo.com
Extraction Method Protein Precipitation wjpps.comresearchgate.netnih.gov, Liquid-Liquid Extraction nih.govnih.govAcetonitrile Precipitation mdpi.comSolid-Phase Extraction aquaenergyexpo.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. researchgate.netinterchim.fr In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole for detection. researchgate.net This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits.

For the analysis of esomeprazole with Omeprazole-d3 as the internal standard, the MRM transitions are typically m/z 346.1 → 198.0 for esomeprazole and m/z 349.0 → 197.9 for Omeprazole-d3. researchgate.netscholarsresearchlibrary.com Similarly, for omeprazole analysis, the transitions monitored are often m/z 346.3 → 198.1 for omeprazole and m/z 349.1 → 198.1 for Omeprazole-d3. psu.edu

The table below shows common MRM transitions for Omeprazole and Omeprazole-d3.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.0 nih.gov, 346.1 researchgate.net, 346.3 psu.edu198.0 researchgate.netnih.gov, 197.9 researchgate.net, 198.1 psu.edu
Omeprazole-d3349.0 researchgate.netscholarsresearchlibrary.com, 349.1 psu.edu, 349.2 wjpps.comuts.edu.au197.9 researchgate.netscholarsresearchlibrary.com, 198.0 wjpps.com, 198.1 psu.edu

Sample Preparation Techniques

Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte before LC-MS/MS analysis. shimadzu.com The choice of technique depends on the matrix and the properties of the analyte.

Common sample preparation techniques for Omeprazole-d3 and its corresponding analyte include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. wjpps.comresearchgate.netnih.govresearchgate.net It involves adding an organic solvent, such as acetonitrile, to the plasma to precipitate proteins. wjpps.commdpi.com The supernatant, containing the analyte and internal standard, is then separated and analyzed. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. shimadzu.comnih.govnih.govnih.gov This technique can provide a cleaner extract than PPT. For omeprazole analysis, ethyl acetate (B1210297) is a commonly used extraction solvent. shimadzu.comnih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that uses a solid sorbent to isolate the analyte from the matrix. aquaenergyexpo.com This technique is particularly useful for complex matrices like wastewater. aquaenergyexpo.com

Traceability to Pharmacopeial Standards (e.g., USP, EP)

Traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is essential for ensuring the accuracy and consistency of analytical results. aquigenbio.comaxios-research.com Reference standards of Omeprazole-d3 are often supplied with comprehensive characterization data to ensure they comply with regulatory guidelines. aquigenbio.com This allows for the developed analytical methods to be validated against these established standards, providing confidence in the generated data for applications such as Abbreviated New Drug Applications (ANDA). aquigenbio.comsynzeal.com The use of well-characterized reference standards like Omeprazole-d3 ensures that analytical measurements are reliable and comparable across different laboratories and studies. axios-research.comweblivelink.com

Pharmacokinetic Investigations Utilizing Omeprazole D3

In Vivo Pharmacokinetic Profiling

The in vivo behavior of omeprazole (B731), including its absorption, distribution, and excretion, has been extensively studied, often employing omeprazole-d3 (B1163416) for accurate measurement. researchgate.netnih.gov These studies are fundamental to understanding the drug's efficacy and interaction within the body.

Absorption Characteristics

Omeprazole is absorbed rapidly after oral administration, with peak plasma concentrations typically reached within 0.5 to 3.5 hours. pharmacompass.com However, because omeprazole is unstable in acidic environments, it is often formulated in enteric-coated capsules to protect it from stomach acid and allow for absorption in the small intestine. pharmacompass.com The absolute bioavailability of omeprazole is approximately 30-40% after a single oral dose, which can increase with repeated dosing. pharmacompass.com

Studies comparing different formulations have highlighted variations in absorption speed. For instance, an immediate-release formulation of omeprazole combined with sodium bicarbonate was shown to achieve maximum plasma concentrations in just 30 minutes, significantly faster than the delayed-release formulations. mdpi.com

Distribution Studies

Once absorbed, omeprazole is distributed into various tissues. The apparent volume of distribution is about 0.3 L/kg, which is similar to the volume of extracellular water. pharmacompass.com Omeprazole is highly bound to plasma proteins, approximately 95%. drugbank.com

Research indicates that omeprazole has a limited ability to cross the blood-brain barrier (BBB). nih.gov Studies in animal models have calculated the brain-to-plasma partition coefficient (Kp), a measure of brain penetration. The Kp values for omeprazole were found to be low, suggesting poor penetration into the brain. nih.gov Specifically, one study calculated the blood-to-brain distribution coefficient to be 0.15, meaning about 15% of a single intravenous dose could reach the central nervous system. researchgate.netnih.gov Despite this limited penetration, the presence of omeprazole and its metabolites in the brain has been confirmed in mouse studies. researchgate.netnih.gov

Omeprazole is known to distribute particularly to the gastric parietal cells, where it exerts its acid-suppressing effect. nih.gov Beyond the stomach, studies have also investigated its presence in other tissues. For instance, research in mice has analyzed the distribution of omeprazole in both plasma and brain tissue. researchgate.net

Excretion Pathways

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. drugbank.comjnmjournal.org The resulting metabolites are then excreted from the body. The majority of an oral dose, approximately 77%, is eliminated in the urine as at least six different metabolites. pharmacompass.comprobes-drugs.org The remaining portion of the dose is found in the feces, which points to significant biliary excretion of omeprazole metabolites. pharmacompass.comprobes-drugs.org Negligible amounts of the unchanged drug are excreted in the urine. pharmacompass.com The primary metabolites identified in plasma include hydroxyomeprazole (B127751) and omeprazole sulfone. drugbank.comprobes-drugs.org

Impact of Deuterium (B1214612) Substitution on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can alter its pharmacokinetic properties. medchemexpress.commedchemexpress.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions that involve breaking this bond. medchemexpress.com This phenomenon is known as the kinetic isotope effect.

For drugs like omeprazole that are cleared by cytochrome P450 enzymes, deuteration can be complex. plos.org The effect of deuterium substitution on the intrinsic clearance of a drug is not always predictable and depends on the specific drug and the enzymes involved in its metabolism. plos.org In some cases, deuteration may lead to altered clearance and can also redirect metabolic pathways, potentially reducing the formation of toxic metabolites. medchemexpress.com While specific studies detailing the direct impact of deuterium substitution on the full pharmacokinetic profile of omeprazole-d3 itself are not extensively available in the provided results, the principles of deuteration suggest that its pharmacokinetic parameters could differ from those of non-deuterated omeprazole.

Inter-Individual Variability in Pharmacokinetics

The pharmacokinetics of omeprazole are characterized by significant inter-individual variability, which can lead to challenges in predicting treatment outcomes. researchgate.netnih.gov This variability is largely attributed to differences in the activity of hepatic enzymes responsible for its metabolism. researchgate.net Factors such as genetic makeup, age, and physiological conditions can influence how the drug is absorbed, distributed, metabolized, and excreted, leading to a wide range of plasma concentrations among individuals receiving the same dose. mdpi.comualberta.canumberanalytics.com

Stable isotope-labeled compounds like Omeprazole-d3 are crucial tools in precisely quantifying these pharmacokinetic variations. In pharmacokinetic studies, Omeprazole-d3 is used as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govworktribe.com By adding a known amount of Omeprazole-d3 to patient plasma samples, researchers can accurately measure the concentration of the actual drug, omeprazole. This technique corrects for potential variations during sample preparation and analysis, ensuring that the observed differences in drug levels are due to true biological variability among subjects and not analytical error. nih.gov

Genetic Polymorphisms Affecting Pharmacokinetics (e.g., CYP2C19 Genotype)

A primary driver of the extensive inter-individual variability in omeprazole pharmacokinetics is genetic polymorphism, particularly in the gene encoding the cytochrome P450 2C19 (CYP2C19) enzyme. researchgate.netnumberanalytics.com Omeprazole is principally metabolized in the liver by CYP2C19 to its 5-hydroxyomeprazole metabolite. nih.govnih.govresearchgate.net Genetic variations in the CYP2C19 gene can alter the enzyme's activity, leading to distinct metabolic phenotypes. nih.gov

Individuals can be categorized into different metabolizer groups based on their CYP2C19 genotype:

Poor Metabolizers (PMs): These individuals carry two loss-of-function alleles, resulting in significantly reduced or absent enzyme activity. nih.gov Consequently, they metabolize omeprazole much slower, leading to higher plasma concentrations and drug exposure (AUC). nih.govnih.gov

Intermediate Metabolizers (IMs): Carrying one functional and one loss-of-function allele, these individuals have decreased enzyme activity compared to normal metabolizers. mdpi.comnih.gov

Normal (or Extensive) Metabolizers (NMs/EMs): With two functional alleles, these individuals have normal enzyme activity and metabolize omeprazole as expected. nih.govpharmgkb.org

Ultrarapid Metabolizers (UMs): These individuals possess alleles associated with increased enzyme function, causing them to metabolize omeprazole more rapidly than normal metabolizers, which can lead to lower plasma concentrations. nih.govpharmgkb.org

Research has consistently shown that these genetic differences significantly impact key pharmacokinetic parameters. In studies comparing different genotype groups, PMs exhibit a substantially higher area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), along with a lower apparent clearance (CL/F), compared to EMs. mdpi.commagtechjournal.com For instance, the AUC of omeprazole in Asian subjects, who have a higher prevalence of the PM phenotype (15-20%), can be approximately four times that of Caucasians, where the PM phenotype is less common (around 3%). nih.gov

A meta-analysis of twelve studies confirmed that CYP2C19 polymorphism significantly influences Cmax, AUC, half-life (t1/2), and clearance (CL/F). magtechjournal.com The analysis demonstrated a clear gene-dose effect, where pharmacokinetic parameters in the PM group were higher than in the heterozygous extensive metabolizer (HEM) or IM group, which in turn were significantly higher than in the EM group. magtechjournal.com Conversely, clearance was highest in the EM group, followed by the HEM and PM groups. magtechjournal.com

The following table summarizes findings from a study investigating the pharmacokinetic parameters of omeprazole across different CYP2C19 metabolizer phenotypes.

Pharmacokinetic Parameters of Omeprazole by CYP2C19 Genotype
CYP2C19 PhenotypeParameterValue / ObservationSource
Poor Metabolizer (PM)AUCSignificantly higher exposure compared to EM and IM groups. nih.gov nih.gov
CmaxSignificantly higher than EM and IM groups. researchgate.net researchgate.net
Clearance (CL/F)Significantly lower than EM and IM groups. mdpi.commagtechjournal.com mdpi.commagtechjournal.com
Intermediate Metabolizer (IM)AUCHigher exposure than EM group, lower than PM group. mdpi.com mdpi.com
CmaxHigher than EM group, lower than PM group. researchgate.net researchgate.net
Clearance (CL/F)Lower than EM group, higher than PM group. mdpi.comnih.gov mdpi.comnih.gov
Normal/Extensive Metabolizer (EM/NM)AUCLowest exposure among the three main groups. nih.govnih.gov nih.govnih.gov
CmaxLowest among the three main groups. researchgate.net researchgate.net
Clearance (CL/F)Highest among the three main groups. mdpi.commagtechjournal.com mdpi.commagtechjournal.com

Metabolic Pathway Elucidation Using Omeprazole D3

Identification and Characterization of Omeprazole (B731) Metabolites

The use of Omeprazole-d3 (B1163416) is particularly advantageous for tracing the metabolic fate of the parent drug with high fidelity. The deuterium (B1214612) label acts as a stable tag, enabling confident identification and characterization of various metabolites.

Isotope Ratio-Monitoring Mass Spectrometry for Metabolite Identification

Isotope ratio-monitoring mass spectrometry is a key analytical technique used in studies involving stable isotope-labeled compounds like Omeprazole-d3. mdpi.comnih.gov This method leverages the distinct isotopic pattern created by the deuterium atoms. When analyzed, Omeprazole-d3 and its metabolites exhibit a characteristic mass shift (e.g., an M+3 peak if three deuterium atoms are present) compared to their unlabeled counterparts. nih.govmdpi.com By specifically scanning for this isotopic signature, researchers can selectively detect drug-related compounds, even at trace levels, within a complex biological matrix. nih.gov This approach significantly enhances the detection of metabolites by filtering out background noise and minimizing the risk of misidentification. mdpi.com One study successfully used the concomitant administration of omeprazole and its stable isotope, Omeprazole-d3, to identify seventeen different metabolites in mouse plasma and brain. nih.gov

Detection of Novel and Known Metabolites (e.g., 5-Hydroxy Omeprazole-d3, Omeprazole Sulfone-d3)

The application of Omeprazole-d3 has facilitated the conclusive identification of both previously known and novel metabolites. The primary metabolic transformations of omeprazole involve hydroxylation and sulfoxidation. acs.orgpharmgkb.org The use of the deuterated analog confirms these pathways, leading to the formation of major metabolites such as 5-Hydroxy Omeprazole-d3 and Omeprazole Sulfone-d3. nih.govresearchgate.net The deuterium label is retained within these metabolic products, enabling their unambiguous identification. caymanchem.commedchemexpress.com For example, the mass spectrum of 5-Hydroxy Omeprazole-d3 displays the characteristic isotopic shift, confirming its derivation from the administered Omeprazole-d3. researchgate.net Likewise, Omeprazole Sulfone-d3 is readily identified by its unique mass and isotopic pattern. researchgate.netcaymanchem.com

Table 1: Major Metabolic Reactions of Omeprazole-d3 This table is interactive. Users can sort and filter the data.

Metabolite Metabolic Reaction
5-Hydroxy Omeprazole-d3 Hydroxylation

Role of Cytochrome P450 Enzymes in Omeprazole Metabolism

The biotransformation of omeprazole is predominantly handled by the cytochrome P450 (CYP) enzyme superfamily, which is abundant in the liver. drugbank.comwikipedia.org Studies employing Omeprazole-d3 have helped to further delineate the specific contributions of various CYP isozymes to its metabolism. psu.edu

CYP2C19-Mediated Metabolic Pathways

CYP2C19 is the principal enzyme responsible for the metabolism of omeprazole. drugbank.comnih.gov It primarily catalyzes the hydroxylation of the benzimidazole (B57391) ring to produce 5-Hydroxy Omeprazole. acs.orgpharmgkb.org The use of Omeprazole-d3, where deuterium atoms are strategically placed, has been crucial in investigating the kinetics and mechanisms of this specific metabolic route. nih.gov Genetic variations in the CYP2C19 gene can cause substantial differences in omeprazole metabolism rates among individuals, and studies with Omeprazole-d3 can aid in phenotyping individuals based on their metabolic capabilities. nih.gov

CYP3A4-Mediated Metabolic Pathways

Although CYP2C19 plays the primary role, CYP3A4 also participates in omeprazole metabolism, mainly through sulfoxidation to form Omeprazole Sulfone. acs.orgcaymanchem.comdrugbank.com The use of Omeprazole-d3 allows for the quantification of the relative contributions of CYP2C19 and CYP3A4. By using specific inhibitors for each enzyme alongside Omeprazole-d3, researchers can accurately measure the extent to which each enzyme is responsible for the formation of its respective metabolite. ibmc.msk.ru

Table 2: Cytochrome P450 Enzymes in Omeprazole-d3 Metabolism This table is interactive. Users can sort and filter the data.

Enzyme Primary Metabolic Pathway Key Metabolite Formed
CYP2C19 Hydroxylation 5-Hydroxy Omeprazole-d3

Metabolic Activation and Reactive Metabolite Formation

In some instances, the metabolism of a drug can generate chemically reactive metabolites. These intermediates have the potential to bind covalently to cellular macromolecules, which can be a mechanism of toxicity. Research indicates that omeprazole can be metabolically activated by CYP enzymes, particularly CYP3A4, to a reactive quinone imine intermediate. jst.go.jpresearchgate.net This reactive species can then form adducts with proteins. The use of Omeprazole-d3 is instrumental in such investigations, as the deuterium label acts as a tracer, helping to trap and identify these transient reactive metabolites and their resulting protein adducts. This provides valuable insights into the mechanisms of bioactivation.

Bioequivalence and Comparative Bioavailability Studies

Assessment of Bioequivalence in Human Subjects

Bioequivalence studies are essential to compare the in vivo performance of a generic pharmaceutical product with an innovator product. For omeprazole (B731), these studies are typically conducted in healthy adult volunteers under controlled conditions. mdpi.comnih.gov The design is often a randomized, single-dose, two-period, two-sequence crossover study. nih.govresearchgate.net This methodology involves each subject receiving both the test and reference formulations on separate occasions, with a washout period in between.

The primary goal is to determine if the rate and extent of absorption of the test formulation are statistically comparable to the reference formulation. nih.gov Blood samples are collected at predetermined time intervals after drug administration, and the plasma is analyzed to determine the concentration of omeprazole over time. nih.govnih.gov

The quantification of omeprazole in these plasma samples is a critical step where Omeprazole-d3 (B1163416) is employed. By adding a known amount of Omeprazole-d3 as an internal standard to the samples, analytical methods like HPLC-MS/MS can correct for variations during sample preparation and analysis, leading to highly accurate and reliable concentration measurements. nih.govmdpi.comd-nb.info Bioequivalence is established if the 90% confidence intervals (CI) for the ratio of the geometric means (test/reference) of key pharmacokinetic parameters fall within the predetermined regulatory acceptance range, typically 80.00% to 125.00%. nih.govmdpi.com

Comparative Pharmacokinetic Analysis of Formulations

The comparative analysis of pharmacokinetic parameters is the cornerstone of a bioequivalence assessment. The main parameters evaluated are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the curve extrapolated to infinity (AUC0-∞). nih.govmdpi.com

In a study comparing two 40 mg enteric capsule formulations of omeprazole in 24 healthy volunteers, the pharmacokinetic profiles were found to be equivalent. The results, obtained using analytical methods employing an internal standard like Omeprazole-d3, demonstrated that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ were within the acceptance limits for bioequivalence. mdpi.com

Another study evaluated two omeprazole and sodium bicarbonate powder formulations in 40 healthy Chinese subjects. nih.govresearchgate.net The analysis confirmed bioequivalence, with the geometric mean ratios and their 90% CIs for Cmax, AUC0-t, and AUC0-∞ all falling within the 80.00-125.00% range. nih.govresearchgate.net The time to reach maximum concentration (Tmax) was not statistically different between the two formulations. nih.gov

Below is a table summarizing data from a comparative pharmacokinetic study.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 1321 ± 249.01274 ± 233103.7% (90% CI not specified)
AUC0-t (ng·h/mL) 4521 ± 8414371 ± 695103.4% (90% CI not specified)
AUC0-∞ (ng·h/mL) 4636 ± 8144502 ± 640103.0% (90% CI not specified)
Data derived from a bioequivalence study of a 40 mg omeprazole enteric capsule formulation. mdpi.com

A separate study provided the following results:

Pharmacokinetic ParameterTest/Reference Geometric Mean Ratio90% Confidence Interval (CI)
Cmax 95.2%88.48% - 102.43%
AUC0-t 97.47%94.40% - 101.02%
AUC0-∞ 97.68%94.27% - 101.21%
Data from a bioequivalence study of omeprazole and sodium bicarbonate powder formulations. nih.govresearchgate.net

Factors Influencing Bioequivalence (e.g., Formulation Type, Food Effect)

Several factors can influence the bioavailability of omeprazole and must be considered in bioequivalence studies.

Formulation Type: Omeprazole is unstable in acidic environments, necessitating specific formulation strategies. mdpi.com The most common are enteric-coated formulations, which protect the drug from stomach acid and release it in the higher pH of the small intestine. mdpi.com An alternative is an immediate-release (IR) formulation that combines omeprazole with a buffering agent like sodium bicarbonate. mdpi.commdpi.com

Food Effect: The presence of food can significantly affect the absorption of omeprazole. Studies have shown that administering omeprazole with a meal, particularly a high-fat breakfast, can delay the time to peak concentration (Tmax) and reduce both the peak plasma concentration (Cmax) and the total drug exposure (AUC). nih.govresearchgate.net

One study investigating the effect of food on an enteric-coated tablet formulation under repeated dosing found that while food significantly delayed Tmax, it had no statistically significant influence on the AUC. researchgate.netnih.gov However, another study reported that under fed conditions, omeprazole's AUC and Cmax were lower by 12% and 27%, respectively. nih.gov For delayed-release orally disintegrating tablets (ODTs), food has been shown to decrease AUC and Cmax by 19% and 56%, respectively, while delaying Tmax by 2 hours. mdpi.com Due to this variability, bioequivalence studies are typically conducted under fasting conditions to minimize external influences on drug absorption. nih.govnih.gov

ConditionTmax (hours)CmaxAUC
Fasting ~1.5 - 2.5BaselineBaseline
With Food Delayed by ~3 hoursDecreased by ~27-63%Decreased by ~12-38%
Compiled data from multiple studies on the food effect on various omeprazole formulations. nih.govmdpi.com

Investigation of Drug Drug Interactions Ddis with Omeprazole

Role of Omeprazole-d3 (B1163416) as an Internal Standard in DDI Studies

Omeprazole-d3 is the deuterated form of omeprazole (B731), meaning it contains deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.com This isotopic labeling makes it an ideal internal standard for use in bioanalytical studies, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comwuxiapptec.com Internal standards are crucial for accurate quantification in complex biological samples, as they help correct for variations that can occur during sample processing and analysis. wuxiapptec.comnebiolab.com

In drug-drug interaction (DDI) studies, researchers assess how co-administered drugs affect each other's pharmacokinetics. nexelis.com Omeprazole-d3 is added in a known quantity to patient samples (like plasma) at the beginning of the analytical process. wuxiapptec.com Because Omeprazole-d3 is chemically and physically almost identical to omeprazole, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. clearsynth.com However, due to its slightly higher mass, the mass spectrometer can distinguish it from the non-labeled omeprazole. nih.gov

By comparing the detector response of omeprazole to the known concentration of Omeprazole-d3, analysts can precisely calculate the concentration of omeprazole in the original sample, even if some of the analyte was lost during preparation. nebiolab.com This technique improves the accuracy, precision, and reliability of the data. wuxiapptec.com Several validated LC-MS/MS methods utilize Omeprazole-d3 for the quantification of omeprazole in DDI studies, such as those evaluating the effects of other drugs on omeprazole's metabolism or vice versa. nexelis.compsu.edu

Inhibition of Cytochrome P450 Enzymes by Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, it is a substrate for both CYP2C19 and CYP3A4. drugbank.com Beyond being a substrate, omeprazole also acts as an inhibitor of these enzymes, which is a key mechanism behind many of its drug-drug interactions. ejgm.co.uknih.gov

The most significant inhibitory effect of omeprazole is on CYP2C19. drugbank.comscbt.com This interaction is complex, involving both competitive inhibition (where omeprazole competes with other drugs for the enzyme's active site) and mechanism-based inhibition. ku.edumdpi.com Mechanism-based inhibition is a process where a metabolite of omeprazole forms a stable complex with the enzyme, leading to its irreversible inactivation. ku.edumdpi.comresearchgate.net This type of inhibition is particularly noteworthy because its effects can persist even after the drug has been cleared from the plasma. ku.edumdpi.com

Omeprazole also inhibits CYP3A4, though generally to a lesser extent than CYP2C19. nih.govtandfonline.com Its metabolites, such as omeprazole sulfone, also contribute to the reversible inhibition of both CYP2C19 and CYP3A4. nih.gov The inhibitory effect on other CYP enzymes, like CYP1A2 and CYP2D6, is considered negligible. dovepress.com

Table 1: Summary of Omeprazole's Inhibitory Effects on Cytochrome P450 Enzymes

CYP450 Enzyme Type of Inhibition Exhibited Potency/Significance
CYP2C19 Competitive and Mechanism-based. ku.edumdpi.comjst.go.jp Potent inhibitor; primary pathway for omeprazole metabolism. drugbank.comresearchgate.netnih.gov
CYP3A4 Competitive. ejgm.co.uktandfonline.com Weaker inhibitor compared to CYP2C19. nih.gov
CYP1A2 Inducer. dovepress.com Omeprazole can induce this enzyme, potentially decreasing concentrations of drugs metabolized by CYP1A2, such as clozapine (B1669256). dovepress.com

| CYP2C9 | Weak Inhibition. farmacoterapia-sanidadmadrid.org | Not considered clinically significant for most drug interactions. farmacoterapia-sanidadmadrid.org |

Clinical Implications of CYP Inhibition

The inhibition of CYP enzymes by omeprazole is the foundation for several clinically significant drug-drug interactions. By slowing the metabolism of other drugs that are substrates for the same enzymes, omeprazole can cause their plasma concentrations to rise, potentially leading to increased effects or toxicity. nih.gov

A prominent and widely studied example is the interaction with clopidogrel. Clopidogrel is a prodrug that must be converted to its active form by CYP2C19 to exert its antiplatelet effect. va.govopenaccessjournals.com Omeprazole, by potently inhibiting CYP2C19, can significantly reduce the activation of clopidogrel. mdpi.comwww.gov.ukbmj.com This diminished antiplatelet activity has raised concerns about an increased risk of cardiovascular events, such as stent thrombosis, in patients taking both medications. va.govopenaccessjournals.com Because the inhibition is mechanism-based, simply separating the administration times of the two drugs does not avoid the interaction. mdpi.comwww.gov.uk

Omeprazole's inhibition of CYP2C19 also affects other drugs. It can decrease the clearance and prolong the half-life of diazepam and phenytoin. nih.govresearchgate.net Studies have shown that omeprazole treatment significantly reduces the plasma clearance of both diazepam and phenytoin, leading to higher concentrations of these drugs. nih.govdrugs.com Similarly, interactions have been noted with warfarin, tacrolimus (B1663567), and methotrexate (B535133), where omeprazole can lead to increased drug levels. tandfonline.comdovepress.com

Table 2: Examples of Clinically Relevant Drug Interactions with Omeprazole via CYP Inhibition

Interacting Drug Affected Enzyme(s) Clinical Consequence of Interaction with Omeprazole
Clopidogrel CYP2C19. va.govopenaccessjournals.com Reduced metabolic activation of clopidogrel, leading to decreased antiplatelet effect. www.gov.ukbmj.com
Diazepam CYP2C19. jst.go.jpnih.gov Decreased plasma clearance and prolonged half-life, leading to increased plasma levels. nih.govresearchgate.net
Phenytoin CYP2C19. nih.govdrugs.com Reduced plasma clearance and prolonged half-life, potentially increasing the risk of toxicity. nih.govdrugs.com
Tacrolimus CYP3A4. tandfonline.comdovepress.com Competitive inhibition of metabolism can lead to increased tacrolimus concentrations. tandfonline.com
Warfarin CYP2C19 (for S-warfarin). farmacoterapia-sanidadmadrid.org Potential for increased anticoagulant effect due to inhibition of the metabolism of the more potent S-enantiomer. farmacoterapia-sanidadmadrid.org
Cilostazol (B1669032) CYP2C19 Increased plasma concentrations of cilostazol and its active metabolites.
Methotrexate - Increased methotrexate levels, potentially by inhibiting renal transporters. dovepress.com

| Clozapine | CYP1A2 (Induction). dovepress.com | Decreased plasma concentrations of clozapine due to induction of its metabolism. dovepress.com |

Applications of Omeprazole D3 in Drug Development and Regulatory Science

Quality Control (QC) Applications

Omeprazole-d3 (B1163416) is extensively used as an internal standard in quality control (QC) applications for the analysis of omeprazole (B731) in various matrices. synzeal.comsynzeal.comclearsynth.comaxios-research.comchemwhat.comaquigenbio.comclearsynth.comcaymanchem.com Internal standards are essential in analytical chemistry, particularly in chromatography and mass spectrometry, to correct for the loss of analyte during sample preparation and to account for variations in instrument response. The chemical and physical similarity of Omeprazole-d3 to omeprazole ensures that it behaves almost identically during extraction, derivatization, and analysis, while its distinct mass allows for separate detection. caymanchem.comtandfonline.com

In the quality control of omeprazole bulk drug and finished pharmaceutical products, Omeprazole-d3 is used to:

Quantify the active pharmaceutical ingredient (API): By adding a known amount of Omeprazole-d3 to a sample, the concentration of omeprazole can be accurately determined by comparing the detector response of the analyte to that of the internal standard. researchgate.netnih.gov

Detect and quantify impurities: During the synthesis and storage of omeprazole, various impurities can form. daicelpharmastandards.com Omeprazole-d3 can be used as a reference standard to identify and quantify these impurities, ensuring that they are within acceptable limits as defined by regulatory bodies. daicelpharmastandards.com

Monitor chiral purity: Omeprazole is a racemic mixture of two enantiomers. nih.gov Deuterated standards can be employed in chiral chromatography methods to ensure the correct enantiomeric ratio in the final product. researchgate.netshimadzu-webapp.eu

The use of Omeprazole-d3 in QC helps manufacturers meet the stringent requirements of pharmacopeias and regulatory agencies, ensuring the consistent quality and purity of omeprazole products. synzeal.comsynzeal.comaxios-research.com

Table 1: QC Applications of Omeprazole-d3

ApplicationDescription
API Quantification Accurate measurement of omeprazole concentration in bulk drug and formulations. researchgate.netnih.gov
Impurity Profiling Identification and quantification of process-related and degradation impurities. daicelpharmastandards.com
Chiral Purity Ensuring the correct ratio of enantiomers in the final drug product. nih.govresearchgate.netshimadzu-webapp.eu
Reference Standard Serves as a well-characterized standard for traceability and comparison. axios-research.com

Method Validation (AMV) in Drug Development

Analytical Method Validation (AMV) is a critical process in drug development that demonstrates that an analytical procedure is suitable for its intended purpose. Omeprazole-d3 plays a pivotal role in the validation of analytical methods used for the quantification of omeprazole in biological matrices such as plasma and tissue homogenates. synzeal.comsynzeal.comclearsynth.comaxios-research.comchemwhat.comaquigenbio.comclearsynth.com

During AMV, Omeprazole-d3 is used as an internal standard to assess key validation parameters, including:

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical response over a defined range. Studies have shown linearity for omeprazole quantification using Omeprazole-d3 as an internal standard in concentration ranges such as 5.0-2000.0 ng/mL and 4–4000 ng/mL in human plasma. researchgate.netnih.govscholarsresearchlibrary.com

Accuracy: Determining the closeness of the measured value to the true value. The use of Omeprazole-d3 helps to correct for systematic errors, leading to high accuracy. For instance, one study reported accuracy for esomeprazole (B1671258) quantification within 97.9% to 100.7% and 98.0% to 99.3% for intra- and inter-day measurements, respectively. scholarsresearchlibrary.com

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Intra- and inter-day precision for esomeprazole quantification using Omeprazole-d3 were reported to be within 1.6% to 2.3% and 2.0% to 2.2%, respectively. scholarsresearchlibrary.com

Specificity and Selectivity: Ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. The unique mass of Omeprazole-d3 allows for highly selective detection by mass spectrometry, minimizing interference from endogenous matrix components. tandfonline.comresearchgate.net

Recovery: Evaluating the extraction efficiency of an analytical method. The similar chemical properties of Omeprazole-d3 and omeprazole ensure comparable extraction recoveries. researchgate.net

The use of Omeprazole-d3 in AMV provides confidence in the reliability and robustness of the analytical methods used throughout the drug development process, from preclinical pharmacokinetic studies to clinical trials. mdpi.comnih.gov

Role in Abbreviated New Drug Applications (ANDA)

An Abbreviated New Drug Application (ANDA) is submitted to the U.S. Food and Drug Administration (FDA) for the approval of a generic drug. sternekessler.com A key requirement for ANDA approval is the demonstration of bioequivalence between the generic product and the reference listed drug (RLD). allucent.com Bioequivalence studies typically involve comparing the pharmacokinetic profiles of the two products in healthy volunteers. researchgate.netnih.gov

Omeprazole-d3 is an indispensable tool in these bioequivalence studies for several reasons:

Internal Standard in Bioanalytical Methods: As in method validation, Omeprazole-d3 is used as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify omeprazole concentrations in plasma samples from study participants. researchgate.netnih.govscholarsresearchlibrary.comresearchgate.net This ensures the accuracy and reliability of the pharmacokinetic data.

Pharmacokinetic Parameter Determination: The accurate measurement of plasma concentrations over time allows for the precise calculation of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). researchgate.netnih.gov These parameters are then used to statistically compare the bioavailability of the generic and reference products. researchgate.netnih.gov

Meeting Regulatory Requirements: Regulatory agencies like the FDA have specific guidelines for bioequivalence studies, including the validation of the analytical methods used. fda.gov The use of a stable isotope-labeled internal standard like Omeprazole-d3 is a widely accepted and often preferred approach to meet these regulatory expectations. synzeal.comsynzeal.comclearsynth.comaxios-research.comchemwhat.comaquigenbio.comclearsynth.com

By facilitating accurate and reliable bioequivalence testing, Omeprazole-d3 plays a crucial role in the successful development and approval of generic omeprazole products, which increases market competition and can lead to more affordable treatment options. amneal.comgabi-journal.net

Table 2: Research Findings on Omeprazole-d3 in Bioanalytical Methods

Study FocusMethodInternal StandardKey Findings
Quantification of Esomeprazole in Human Plasma LC-MS/MSOmeprazole-d3Linear range of 5.0-2000.0 ng/mL; demonstrated high precision and accuracy. scholarsresearchlibrary.com
Bioequivalence of Omeprazole and Sodium Bicarbonate Suspensions HPLC-MS/MSOmeprazole-d3Linear range of 4–4000 ng/mL; successfully used to establish bioequivalence. researchgate.netnih.gov
Metabolite Profiling in Mouse Brain and Plasma LC-QTOF-MSD3-omeprazoleAided in the identification of seventeen metabolites of omeprazole. mdpi.comnih.gov
Simultaneous Determination of Multiple Acid-Suppressing Drugs UPLC-MS/MSD3-omeprazoleEnabled precise quantification and mitigation of matrix effects. tandfonline.com

Preclinical and Clinical Research Models

In Vitro Models for Metabolism and Interaction Studies

In vitro models are fundamental for elucidating the metabolic pathways and potential drug-drug interactions of omeprazole (B731). Omeprazole-d3 (B1163416) is instrumental in these studies, primarily for its use in liquid chromatography-mass spectrometry (LC-MS) methods to differentiate the analyte from the internal standard. scholarsresearchlibrary.com

Omeprazole is metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being the principal enzymes involved. drugbank.compharmgkb.org In vitro studies using human liver microsomes have been crucial in identifying the major metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. pharmgkb.orgresearchgate.net The use of deuterated standards like omeprazole-d3 in these assays ensures accurate quantification of the parent drug and its metabolites. scholarsresearchlibrary.com

Research has shown that omeprazole and its metabolites can inhibit CYP2C19 and CYP3A4. researchgate.net For instance, omeprazole competitively inhibits CYP2C19 with a Ki value ranging from 2 to 6 μM. medchemexpress.commedchemexpress.com Studies have also investigated the potential for drug-drug interactions. For example, the co-administration of erythromycin, a macrolide antibiotic, with omeprazole was studied using an in vitro system with recombinant CYP3A4. nih.gov The results indicated that omeprazole can decrease the rate of CYP3A4-mediated metabolism of erythromycin. nih.gov In such studies, omeprazole-d3 would be used as an internal standard for the accurate measurement of omeprazole concentrations. nih.govresearchgate.net

The table below summarizes key in vitro findings related to omeprazole metabolism and interactions where omeprazole-d3 serves as an essential analytical tool.

In Vitro SystemKey FindingImplication
Human Liver MicrosomesIdentification of major metabolites (5-hydroxyomeprazole, omeprazole sulfone). pharmgkb.orgresearchgate.netUnderstanding of metabolic pathways.
Recombinant CYP2C19Competitive inhibition by omeprazole (Ki = 2-6 μM). medchemexpress.commedchemexpress.comPotential for interactions with other CYP2C19 substrates.
Recombinant CYP3A4Omeprazole can reduce the metabolism of co-administered drugs like erythromycin. nih.govHighlights the risk of drug-drug interactions.

Animal Models in Pharmacokinetic and Metabolite Identification Studies

Animal models, including mice, rats, and horses, are extensively used to study the pharmacokinetics and metabolite profiles of drugs like omeprazole. nih.govnih.gov The co-administration of omeprazole and omeprazole-d3 is a powerful technique for identifying novel metabolites. nih.govnih.govresearchgate.net This approach relies on the mass difference of 3 daltons between the parent drug and its deuterated analog, allowing for the clear identification of drug-related metabolites in complex biological matrices like brain and plasma. nih.gov

Mice: A study involving the concomitant administration of omeprazole and omeprazole-d3 to mice led to the identification of seventeen metabolites in both brain and plasma. nih.govnih.gov This research provided new insights into the central nervous system distribution and metabolism of omeprazole. nih.govnih.govresearchgate.net The pharmacokinetic parameters of omeprazole were also determined in mice after intravenous, intraperitoneal, and oral administration. nih.gov

Rats: In rats, omeprazole is rapidly absorbed and extensively metabolized. nih.govualberta.ca Studies in diabetic rat models have shown altered pharmacokinetics of omeprazole, potentially due to changes in the expression of hepatic CYP enzymes. ualberta.ca Rat liver microsomes have also been utilized to identify metabolites such as 5-hydroxyomeprazole, omeprazole sulfone, and omeprazole sulfide. researchgate.net

Horses: In horses, omeprazole-d3 has been used as a surrogate standard in pharmacokinetic studies of different omeprazole formulations. nih.gov These studies have helped in determining key pharmacokinetic parameters and assessing the bioequivalence of various products. nih.gov Research on long-acting injectable omeprazole formulations in horses has also utilized omeprazole-d3 for the quantification of the drug in plasma and urine. worktribe.com

The following table summarizes pharmacokinetic parameters of omeprazole from a study in mice where omeprazole-d3 was used for metabolite identification. nih.gov

Administration Route (10 mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng·h/mL)
Intravenous37.75 ± 5.05 (CL, mL/min/kg)--
Intraperitoneal1850 ± 45015980 ± 210
Oral560 ± 12030450 ± 90

Human Volunteer Studies for Pharmacokinetics and Bioequivalence

Human volunteer studies are essential for determining the pharmacokinetics, bioequivalence, and safety of pharmaceutical formulations. Omeprazole-d3 is a critical component in these studies, serving as the internal standard for the quantification of omeprazole in plasma samples using methods like HPLC-MS/MS. scholarsresearchlibrary.comnih.govresearchgate.netresearchgate.net

Bioequivalence studies are frequently conducted to compare a generic formulation to a reference product. nih.govnih.gov In a typical crossover study design, healthy volunteers receive single doses of both the test and reference formulations. nih.govresearchgate.net Plasma concentrations of omeprazole are then measured at various time points to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). nih.govnih.gov For two formulations to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the range of 80-125%. nih.govresearchgate.net

For instance, a bioequivalence study of two omeprazole and sodium bicarbonate powder formulations in healthy Chinese volunteers utilized omeprazole-d3 as an internal standard. nih.govresearchgate.net The results demonstrated the bioequivalence of the two formulations. nih.govresearchgate.net Another study in healthy volunteers used omeprazole-d3 to quantify esomeprazole (B1671258), the S-isomer of omeprazole, in a bioequivalence study. scholarsresearchlibrary.com

Drug-drug interaction studies in human volunteers also rely on accurate quantification methods employing omeprazole-d3. A study investigating the interaction between a novel drug candidate and omeprazole used omeprazole-d3 as an internal standard to measure plasma concentrations of omeprazole and its metabolite, 5-hydroxyomeprazole. nih.gov

The table below presents the results from a bioequivalence study in healthy volunteers, highlighting the pharmacokinetic parameters for the test and reference omeprazole formulations. nih.gov

Pharmacokinetic ParameterTest ProductReference Product
Cmax (ng/mL)1321 ± 249.01274 ± 233
AUC0-t (ng·h/mL)4521 ± 8414371 ± 695
AUC0-∞ (ng·h/mL)4636 ± 8144502 ± 640

Q & A

Q. What are the key synthetic routes and optimization parameters for synthesizing Omeprazole-d3 with high isotopic purity?

Omeprazole-d3 is synthesized via deuterium incorporation into the parent omeprazole structure using deuterated reagents (e.g., D₂O, CD₃I) under controlled conditions. Critical parameters include:

ParameterOptimal Range/DescriptionImpact on Yield/Purity
Temperature20–40°C (room temperature preferred)Higher temps risk deuteration loss
Reaction Time6–24 hoursProlonged time increases side reactions
SolventDeuterated solvents (e.g., DMSO-d6)Minimizes proton contamination
CatalystPalladium or platinum catalystsEnhances deuterium exchange efficiency

Post-synthesis purification via column chromatography or recrystallization ensures ≥98% isotopic purity. Analytical validation using LC-MS or NMR confirms deuterium incorporation at specified positions (e.g., benzimidazole-4,6,7-d3) .

Q. Which analytical techniques are most effective for characterizing Omeprazole-d3 and distinguishing it from non-deuterated analogs?

Key techniques include:

  • LC-MS/MS : Quantifies isotopic purity and detects protonated impurities (e.g., using m/z shifts: Omeprazole-d3 ≈ 346.2 vs. omeprazole ≈ 343.2) .
  • ¹H/²H NMR : Identifies deuterium positions and confirms absence of proton signals at substituted sites .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass differences (Δ ≈ 3.022 Da) between deuterated and non-deuterated forms .

For regulatory compliance (e.g., European Pharmacopoeia), reverse-phase HPLC with UV detection at 302 nm is used to assess chemical purity, ensuring ≤0.1% impurities (e.g., omeprazole sulfone) .

Q. How is Omeprazole-d3 utilized as an internal standard in pharmacokinetic studies?

Omeprazole-d3 serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to correct for matrix effects and ionization variability. Methodology:

Sample Preparation : Spike biological samples (plasma, urine) with Omeprazole-d3 at 10–100 ng/mL .

Extraction : Liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction.

Quantification : Calculate analyte/IS peak area ratios to generate calibration curves (1–1000 ng/mL, R² >0.99) .

This approach improves precision (CV <5%) and accuracy (85–115% recovery) in quantifying omeprazole and metabolites (e.g., 5-hydroxyomeprazole) in human trials .

Advanced Research Questions

Q. What experimental design challenges arise when studying Omeprazole-d3’s metabolic stability in cross-species models?

Challenges include:

  • Species-Specific Metabolism : Cytochrome P450 (CYP) isoforms (e.g., CYP2C19 in humans vs. CYP2C12 in rats) yield variable metabolite profiles .
  • Deuterium Isotope Effects (DIE) : Altered metabolic rates due to C-D bond strength (e.g., slower sulfoxidation vs. non-deuterated omeprazole) .

Q. Mitigation Strategies :

  • Use hepatocyte incubations from multiple species (human, rat, dog) under controlled O₂ (95%)/CO₂ (5%) .
  • Compare metabolic half-lives (t₁/₂) and intrinsic clearance (CLint) with non-deuterated omeprazole to quantify DIE .

Q. How can contradictory data on Omeprazole-d3’s metabolic pathways be resolved?

Discrepancies (e.g., sulfone vs. hydroxy metabolites dominance) arise from:

  • Enzyme Polymorphisms : CYP2C19 genetic variants in human cohorts .
  • Experimental Conditions : pH, temperature, and cofactor (NADPH) availability in vitro .

Q. Resolution Workflow :

Meta-Analysis : Pool data from >10 studies (n ≥ 200) using PRISMA guidelines .

In Silico Modeling : Predict metabolite ratios via tools like Simcyp® (incorporating CYP isoform kinetics) .

Validation : Conduct crossover trials with CYP2C19-phenotyped volunteers .

Q. What preformulation parameters are critical for ensuring Omeprazole-d3’s stability in solid dosage forms?

Stability is assessed under:

ConditionTest MethodAcceptable Threshold
Thermal (40°C)TGA/DSC<5% mass loss in 6 months
Humidity (75% RH)Dynamic Vapor Sorption≤0.2% water uptake
PhotolyticICH Q1B guidelinesNo degradation at 1.2 M lux·hr

Excipient compatibility studies (e.g., with lactose or Mg stearate) prevent deuteration loss via proton exchange .

Q. How do cross-species differences in protein binding affect Omeprazole-d3’s pharmacokinetic modeling?

Plasma protein binding (PPB) varies:

SpeciesPPB (%)Impact on Free Drug Concentration
Human95Low free fraction (5%)
Dog89Higher CNS penetration observed
Rat92Altered volume of distribution

Adjust PPB in PBPK models (e.g., GastroPlus®) to predict unbound drug levels in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.